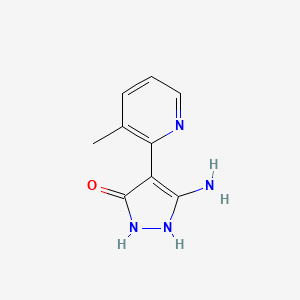
5-Amino-4-(3-methylpyridin-2-yl)-1,2-dihydro-3H-pyrazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-4-(3-methylpyridin-2-yl)-1H-pyrazol-3(2H)-one is a heterocyclic compound that features both pyrazole and pyridine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4-(3-methylpyridin-2-yl)-1H-pyrazol-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-2-pyridinecarboxaldehyde with hydrazine hydrate, followed by cyclization with ethyl acetoacetate. The reaction is usually carried out in an ethanol solvent under reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-Amino-4-(3-methylpyridin-2-yl)-1H-pyrazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Reduced pyrazole derivatives.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Applications De Recherche Scientifique
5-Amino-4-(3-methylpyridin-2-yl)-1H-pyrazol-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 5-Amino-4-(3-methylpyridin-2-yl)-1H-pyrazol-3(2H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Amino-3-(3-methylpyridin-2-yl)-1H-pyrazol-5(2H)-one
- 5-Amino-3-(3-methylpyridin-2-yl)-1H-pyrazol-4(2H)-one
Uniqueness
5-Amino-4-(3-methylpyridin-2-yl)-1H-pyrazol-3(2H)-one is unique due to its specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Propriétés
Numéro CAS |
62019-58-3 |
|---|---|
Formule moléculaire |
C9H10N4O |
Poids moléculaire |
190.20 g/mol |
Nom IUPAC |
5-amino-4-(3-methylpyridin-2-yl)-1,2-dihydropyrazol-3-one |
InChI |
InChI=1S/C9H10N4O/c1-5-3-2-4-11-7(5)6-8(10)12-13-9(6)14/h2-4H,1H3,(H4,10,12,13,14) |
Clé InChI |
ZQBJDJIGRPMXGX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=CC=C1)C2=C(NNC2=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



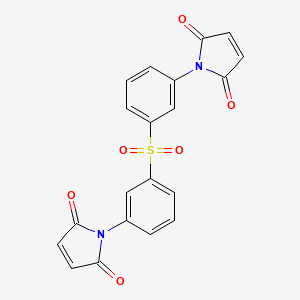
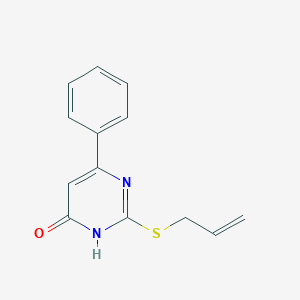
![7-(4-Butylphenyl)-5,10-dihydroindeno[1,2-b]indole-3-carboxamide](/img/structure/B15215218.png)


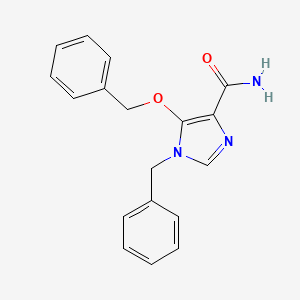
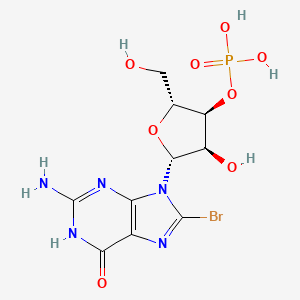
![2-Hydroxy-2,3-dihydroimidazo[1,2-c]pyrimidin-5(1H)-one](/img/structure/B15215276.png)

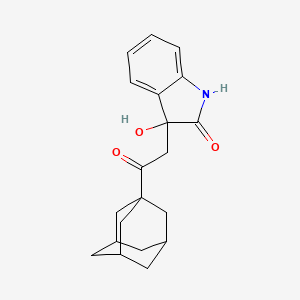
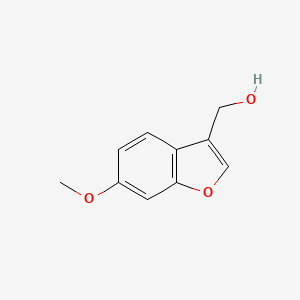

![2,3,6,7-Tetrahydroimidazo[1,2-a]pyrimidin-5(1h)-one](/img/structure/B15215305.png)
